1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate
Description
Properties
IUPAC Name |
ethoxy(ethyl)phosphinate;1-ethyl-3-methylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C4H11O3P/c1-3-8-5-4-7(2)6-8;1-3-7-8(5,6)4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLABGYOBTVCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CCOP(=O)(CC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10110068 | |
| Record name | 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663199-29-9 | |
| Record name | 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1-Ethyl-3-methylimidazolium Cation Precursor
The initial step in preparing 1-ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate is synthesizing the 1-ethyl-3-methylimidazolium halide, typically the bromide salt, which serves as the cationic precursor.
Method: Alkylation of 1-Methylimidazole
- Reagents: 1-methylimidazole and ethyl bromide (1-bromoethane).
- Procedure: 1-methylimidazole is added dropwise to an excess of freshly distilled ethyl bromide under stirring.
- Conditions: The mixture is stirred at 50 °C until turbidity disappears, then heated at 70 °C for 2 hours.
- Isolation: Upon cooling to 0 °C, a white solid forms, which is filtered and washed with ethyl acetate at low temperature (-10 °C) to remove impurities.
- Drying: The solid is dried under vacuum at 60 °C for several hours.
- Yield: Typically around 70–87% yield.
- Characterization: 1H NMR confirms the structure, showing characteristic imidazolium proton signals.
This step produces 1-ethyl-3-methylimidazolium bromide, a common ionic liquid precursor.
Anion Exchange to Introduce Ethyl Ethylphosphonate
The next critical step is exchanging the bromide anion with the ethyl ethylphosphonate anion to form the target ionic liquid.
Method: Metathesis Reaction
- Reagents: 1-ethyl-3-methylimidazolium bromide and a suitable ethyl ethylphosphonate salt, often lithium or sodium ethyl ethylphosphonate.
- Procedure: An aqueous solution of 1-ethyl-3-methylimidazolium bromide is mixed with an aqueous solution of the lithium ethyl ethylphosphonate salt.
- Conditions: The biphasic mixture is stirred at room temperature overnight to allow complete anion exchange.
- Purification: The mixture is subjected to repeated aqueous extractions to remove lithium bromide byproduct, confirmed by negative AgNO3 test for halides.
- Isolation: The organic phase containing the ionic liquid is separated and dried under vacuum at 60 °C for several days to remove residual solvents and water.
- Yield: Yields vary but typically range from 60% to 75%, depending on purification efficiency.
This metathesis approach is standard for preparing ionic liquids with non-halide anions, ensuring high purity and minimal halide contamination.
Alternative Direct Synthesis via Phosphonate Esterification
In some research contexts, direct synthesis of 1-ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate can be achieved by:
- Reacting 1-ethyl-3-methylimidazolium hydroxide or chloride with ethyl ethylphosphonate under controlled conditions.
- Conditions: Mild heating and stirring to facilitate ester exchange or substitution.
- Advantages: This method can avoid halide intermediates and reduce purification steps.
- Challenges: Requires careful control of moisture and reaction conditions to prevent hydrolysis or side reactions.
However, this method is less commonly reported and requires further optimization for scale-up.
Characterization and Purity Assessment
- NMR Spectroscopy: 1H and 31P NMR are essential to confirm the presence of the imidazolium cation and the ethyl ethylphosphonate anion.
- Mass Spectrometry: Confirms molecular weight and purity.
- Karl-Fischer Titration: Used to determine water content, critical for ionic liquid quality.
- Thermogravimetric Analysis (TGA): Assesses thermal stability.
- Density and Viscosity Measurements: Important for application suitability; density data for similar imidazolium-based ILs show temperature dependence and composition effects.
Summary Table of Preparation Steps
Research Findings and Notes
- The metathesis method is widely preferred due to its operational simplicity and ability to produce high-purity ionic liquids.
- Drying under vacuum at 60 °C for multiple days is critical to remove residual water and solvents, as ionic liquids are hygroscopic.
- The purity of the final product significantly affects its physicochemical properties, such as density and viscosity, which are important for electrochemical and catalytic applications.
- Analytical verification of halide removal (e.g., AgNO3 test) is essential to confirm successful anion exchange.
- Thermal and chemical stability data from related imidazolium ionic liquids suggest that the ethyl ethylphosphonate anion imparts favorable properties for gas separation and electrochemical processes.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding phosphonic acids.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate (C10H21N2O3P) is characterized by its ionic liquid nature, which provides it with low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These properties make it particularly useful in various industrial and laboratory applications.
Applications in Separation Processes
Separation of Biomolecules
Ionic liquids like 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate are increasingly used as solvents for the extraction and separation of biomolecules. Research indicates that this ionic liquid exhibits strong interactions with polar solutes, making it effective for separating compounds such as alcohols and terpenes. For instance, studies have shown its efficacy in separating linalool from limonene, which are important in the fragrance and flavor industries .
Liquid-Liquid Extraction
The compound has been investigated for its potential in liquid-liquid extraction processes. Its ability to selectively extract specific compounds from complex mixtures can enhance the efficiency of separation techniques used in chemical engineering and bioprocessing .
Electrochemical Applications
Electrochemical Behavior
1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate has been studied for its electrochemical properties. It serves as a medium for studying the corrosion resistance of metals when combined with other materials. The ionic liquid's unique properties allow for better understanding of charge transfer processes and capacitance behaviors in electrochemical systems .
Energy Storage Systems
The ionic liquid is also being explored for use in energy storage devices, such as supercapacitors and batteries. Its high ionic conductivity and thermal stability make it suitable for applications requiring efficient ion transport at various temperatures .
Biomass Processing
Pretreatment of Lignocellulosic Biomass
In the context of biofuel production, 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate has been evaluated for its effectiveness in pretreating lignocellulosic biomass. Research indicates that this ionic liquid can significantly enhance the accessibility of cellulose for enzymatic hydrolysis, thus improving the overall yield of fermentable sugars from biomass . This application is crucial for developing sustainable biofuels from renewable resources.
Case Study 1: Extraction Efficiency
A comparative study was conducted to evaluate the extraction efficiency of 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate against traditional organic solvents. The results indicated a higher selectivity and yield when using the ionic liquid for extracting essential oils from plant materials, showcasing its potential as a green alternative to conventional solvents.
Case Study 2: Electrochemical Applications
In a series of experiments focusing on corrosion resistance, metal samples were immersed in solutions containing 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate. The findings demonstrated improved corrosion resistance compared to samples treated with traditional inhibitors, highlighting the ionic liquid's role in enhancing material longevity.
Mechanism of Action
The mechanism by which 1-ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate exerts its effects involves its ability to stabilize ionic species and facilitate electron transfer reactions. The imidazolium cation interacts with various molecular targets, enhancing the reactivity and stability of the compounds involved. This interaction is crucial in catalytic processes and electrochemical applications.
Comparison with Similar Compounds
Table 1: Comparison of Phosphonate-Based Ionic Liquids
Non-Ionic Phosphonate Esters
Non-ionic phosphonate esters vary in substituents, affecting reactivity and stability:
- Ethyl 4-nitrophenyl ethylphosphonate (): This ester exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.06 μM), attributed to the electron-withdrawing 4-nitrophenyl group enhancing electrophilicity .
- Cyclohexyl ethyl ethylphosphonate (): A hydrophobic ester used in organophosphorus chemistry, with applications in catalysis or solvent systems due to its cyclohexyl substituent .
- Diethyl-2,2-(diethoxy)ethylphosphonate (): Demonstrates hydrolysis challenges in water, requiring acid-catalyzed deprotection in low-water acetone to minimize degradation .
Table 2: Key Non-Ionic Phosphonate Esters
Fluorinated Ethylphosphonate Derivatives
Fluorination enhances thermal stability and hydrophobicity:
- Bis-trifluoroethyl ethylphosphonate (): A fluorinated derivative (C₆H₉F₆O₃P) used as a phosphorylating agent in organic synthesis. Its trifluoroethyl groups confer resistance to hydrolysis and high reactivity in SN₂ reactions .
- 1-Methylhexyl ethylphosphonofluoridate (): Contains a fluoridate group (P–F bond), making it highly reactive in nucleophilic substitutions. Such compounds are typically used in controlled reactions requiring inert conditions .
Biological Activity
1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate (EMIM-EEP) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article provides a detailed examination of the biological activity of EMIM-EEP, focusing on its effects on biological systems, its toxicity profile, and its interactions with biomolecules.
Chemical Structure : The compound is characterized by the imidazolium cation and an ethyl ethylphosphonate anion. Its molecular formula is , with a molecular weight of 236.29 g/mol.
Cytotoxicity Studies
Research has indicated that ionic liquids, including EMIM-EEP, exhibit varying degrees of cytotoxicity towards different cell lines. A study assessing the cytotoxic effects of similar imidazolium-based ionic liquids found that exposure to these compounds can lead to significant alterations in cell viability. The cytotoxicity was often dose-dependent, with higher concentrations resulting in increased cell death rates .
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Interaction with Proteins
EMIM-EEP has been shown to influence protein stability and aggregation. In studies examining lysozyme, it was found that EMIM-based ionic liquids can accelerate amyloid fibrillization, a process associated with several neurodegenerative diseases. The presence of EMIM-EEP significantly decreased the thermal stability of lysozyme and promoted the formation of amyloid fibrils in a concentration-dependent manner .
Antimicrobial Activity
The antimicrobial properties of EMIM-EEP have also been investigated. Ionic liquids have demonstrated effectiveness against various bacterial strains. For example, studies indicate that certain imidazolium-based ionic liquids possess the ability to disrupt bacterial membranes, leading to cell lysis. The specific mechanisms by which EMIM-EEP exerts its antimicrobial effects remain an area for further research.
Toxicological Profile
The National Toxicology Program has conducted extensive studies on the toxicity of various ionic liquids, including those structurally similar to EMIM-EEP. Findings suggest that while some ionic liquids exhibit low acute toxicity, chronic exposure can lead to organ-specific effects, particularly in the liver and kidneys .
Summary of Toxicological Findings
| Study | Findings |
|---|---|
| NTP Toxicity Report | Increased incidences of renal lesions |
| Long-term Exposure Studies | Weight loss and organ weight changes |
Case Study 1: Lysozyme Aggregation
A study published in International Journal of Molecular Sciences explored the kinetics of lysozyme aggregation in the presence of various ionic liquids, including EMIM-EEP. The results indicated that EMIM-EEP significantly enhanced the rate of fibril formation compared to control conditions without ionic liquids .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of imidazolium-based ionic liquids, EMIM-EEP was tested against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability at concentrations above 10 mg/mL, suggesting potential applications in antimicrobial formulations .
Q & A
Q. Q: What is the standard methodology for synthesizing 1-Ethyl-3-methyl-1H-imidazolium ethyl ethylphosphonate?
A: Synthesis involves two primary steps:
Cation Preparation : Alkylate 1-methylimidazole with ethyl chloride to form 1-Ethyl-3-methylimidazolium chloride. This reaction requires refluxing in anhydrous acetonitrile at 80°C for 24 hours, yielding >98% purity after vacuum drying .
Anion Exchange : React the chloride salt with diethyl ethylphosphonate (DEEP). DEEP is synthesized via Michaelis-Arbusov rearrangement using triethylphosphine and ethyl tosylate, enabling cost-effective separation and reagent reuse . Final purification involves solvent extraction (e.g., dichloromethane/water) and vacuum drying. Structural validation is performed via ¹H/³¹P NMR and FTIR.
Basic Characterization
Q. Q: Which spectroscopic and chromatographic techniques are critical for characterizing this ionic liquid's purity and structure?
A: Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies cation protons (imidazolium ring protons: δ 7.4–9.5 ppm), while ³¹P NMR confirms the ethyl ethylphosphonate anion (δ 20–30 ppm) .
- Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at 1050–1150 cm⁻¹ indicate P-O-C stretching in the phosphonate group .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (cation: m/z ≈ 146.6; anion: m/z ≈ 166.1).
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C₈H₁₇N₂O₃P requires C 42.67%, H 7.61%) .
Advanced Application in Polymer Science
Q. Q: How does this ionic liquid influence the flame-retardant and plasticizing properties of polyurethane foams, and what experimental approaches quantify these effects?
A:
- Flame Retardancy : The ethyl ethylphosphonate anion promotes char formation. Assess via:
- Plasticizing Effects : Use Dynamic Mechanical Analysis (DMA) to observe glass transition temperature (Tg) reduction (e.g., 10–15°C drop at 10% loading) .
Contradictions in efficacy compared to phosphate-based ionic liquids require UL-94 vertical burning tests for validation .
Advanced Physical Chemistry
Q. Q: How do temperature and solvent composition affect the volumetric behavior of this ionic liquid in methanol, and how can researchers resolve discrepancies in excess molar volume data?
A:
- Densitometry : Measure densities at 298.15–313.15 K to calculate excess volumes (Vᴇ). Negative Vᴇ values indicate strong hydrogen bonding between the phosphonate anion and methanol .
- Molecular Dynamics Simulations : Model ion-solvent interactions to explain deviations from ideal mixing (e.g., cation stacking disruption by methanol) .
Discrepancies (±5% error margins) may arise from impurities. Replicate studies with ultra-pure solvents (>99.9%) and calibrated pycnometers .
Advanced Toxicology and Environmental Impact
Q. Q: What methodologies assess the impact of this ionic liquid on microbial communities, particularly in the human gut microbiota?
A: Use the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) :
- Dosing : Introduce 0.1–10 mg/L into colon compartments for 14 days .
- 16S rRNA Sequencing : Analyze α-diversity indices (e.g., 35% reduction in Shannon index in high-dose descending colon samples) .
- Metabolomics (LC-MS) : Track short-chain fatty acid production (e.g., acetate, butyrate) to assess metabolic shifts .
Comparative studies with DEEP alone isolate ionic liquid-specific effects .
Regulatory and Safety Considerations
Q. Q: What regulatory frameworks govern the handling and disposal of this compound in laboratory settings?
A:
- Dual-Use Controls : The diethyl ethylphosphonate component (CAS 78-38-6) is regulated under EU Regulation 428/2009 Annex I (1C350) .
- Waste Handling : Neutralize phosphonate residues via alkaline hydrolysis (pH >12, 60°C for 24 hours) .
- Exposure Limits : Adhere to OSHA PELs (0.1 mg/m³ TWA) using fume hoods and PPE during synthesis .
Basic Applications in Biopolymer Research
Q. Q: What methodological considerations apply when using this ionic liquid as a solvent for cellulose dissolution?
A:
- Pre-treatment : Dry cellulose at 105°C for 4 hours to minimize moisture.
- Dissolution : Stir 10–15 wt% cellulose in ionic liquid at 80–100°C (500 rpm, 6–12 hours).
- Regeneration : Precipitate with deionized water (1:10 v/v), centrifuge, and lyophilize. Confirm dissolution via polarized optical microscopy (loss of birefringence) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
